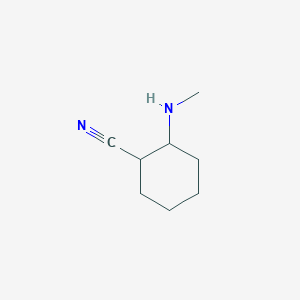

2-(Methylamino)cyclohexane-1-carbonitrile

Description

Contextualization within Bifunctional Cyclohexane (B81311) Scaffolds

Bifunctional molecules, which possess two distinct reactive sites, are powerful tools in organic synthesis, often enabling complex transformations with high efficiency and selectivity. nih.gov When these functional groups are held on a well-defined structural framework, or scaffold, their spatial relationship can be precisely controlled, leading to enhanced reactivity or the ability to direct stereochemical outcomes. nih.gov The cyclohexane ring in 2-(methylamino)cyclohexane-1-carbonitrile serves as such a scaffold.

The cyclohexane framework is a common motif in organic chemistry due to its conformational properties, providing a three-dimensional structure that positions the methylamino and nitrile groups in specific orientations (cis or trans). This fixed spatial arrangement is a key characteristic of bifunctional scaffolds, which are designed to colocate a catalyst and a substrate or two catalytic groups to accelerate reactions through proximity. nih.govnih.gov Examples of well-known bifunctional scaffolds based on this ring system include 1,2-diaminocyclohexanes, which are pivotal in asymmetric catalysis. nih.gov Similarly, the this compound structure can be viewed as a platform where the nucleophilic amine and the electrophilic/transformable nitrile group can act in concert or sequentially to build more complex molecular architectures.

Table 1: Comparison of Cyclohexane-Based Scaffolds

| Scaffold Name | Functional Group 1 | Functional Group 2 | Primary Application Area |

| 1,2-Diaminocyclohexane | Amine | Amine | Asymmetric Catalysis, Ligand Synthesis |

| This compound | Methylamino | Nitrile | Synthetic Building Block, Precursor to Amino Acids/Diamines |

| 1,1'-Azo-bis-1-cyclohexanenitrile | Nitrile | Nitrile (as part of azo group) | Radical Initiator in Polymerization |

Significance of Aminonitrile Functionalities in Synthetic Methodologies

The α-aminonitrile moiety is a cornerstone functional group in organic synthesis, valued for its versatility as a synthetic intermediate. nih.govbohrium.com These compounds are not only structural motifs in various bioactive molecules but also serve as crucial building blocks for other important classes of compounds, most notably α-amino acids. mdpi.com

The synthetic utility of α-aminonitriles stems from the reactivity of both the amine and the nitrile groups.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid (to form an amino acid), reduced to a primary amine (to form a 1,2-diamine), or converted into other functionalities.

The Amino Group: Can be acylated, alkylated, or participate in cyclization reactions.

The most classic and widely applied method for synthesizing α-aminonitriles is the Strecker reaction. mdpi.com This multicomponent reaction involves the condensation of an aldehyde or ketone with an amine and a source of cyanide, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgacs.org The development of catalytic and enantioselective versions of the Strecker reaction continues to be an active area of research, aiming to produce chiral α-aminonitriles with high purity. mdpi.com The presence of this functionality in this compound makes it a direct precursor to cyclic α-amino acids and their derivatives, which are of significant interest in medicinal chemistry and materials science.

Overview of Academic Research Trajectories for Related Chemical Entities

Research involving functionalized cyclohexane rings and aminonitriles follows several key trajectories, highlighting the sustained interest in these chemical entities. One major focus is the development of novel and more efficient synthetic methods. mdpi.com This includes creating greener alternatives to the traditional Strecker reaction that avoid the direct use of highly toxic cyanide reagents and exploring C-H bond functionalization to introduce the nitrile group directly onto an amine scaffold. nih.govbohrium.com

Another significant research direction is the application of these compounds as building blocks for molecules with potential biological activity. For instance, derivatives such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a close structural relative, have been synthesized and investigated as new psychoactive substances and ketamine analogs. researchgate.net This underscores the role of the substituted aminocyclohexane core as a privileged scaffold in drug discovery.

Furthermore, the fundamental reactivity of the cyclohexane scaffold itself is a subject of study. Research into BN/CC isosterism, where a carbon-carbon bond in a ring is replaced by a boron-nitrogen bond, has led to the synthesis of 1,2-BN cyclohexane, a compound with different structural and reactive properties compared to its all-carbon analog. nih.gov This line of inquiry demonstrates a drive to expand the structural diversity and utility of six-membered rings in chemistry. The study of compounds like this compound is situated at the intersection of these fields, benefiting from advances in synthetic methodology while offering potential as a versatile intermediate for creating novel and complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(methylamino)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-5H2,1H3 |

InChI Key |

FVBPVOYBQFHELJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCCC1C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2 Methylamino Cyclohexane 1 Carbonitrile

Direct Synthesis of the 2-(Methylamino)cyclohexane-1-carbonitrile Core Structure

Direct synthesis routes aim to construct the α-aminonitrile core in a single, efficient step from readily available starting materials. These methods are often favored for their atom economy and operational simplicity.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. nih.gov The most prominent MCR for α-aminonitrile synthesis is the Strecker reaction, first discovered in 1850. mdpi.comwikipedia.org The classical Strecker synthesis involves the reaction of a carbonyl compound, an amine, and a cyanide source. wikipedia.orgresearchgate.net

For the synthesis of this compound, the Strecker reaction would involve cyclohexanone (B45756), methylamine (B109427), and a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net The reaction mechanism proceeds through two main stages. First, cyclohexanone reacts with methylamine to form an iminium ion intermediate, with the elimination of water. wikipedia.orgmasterorganicchemistry.com Subsequently, the nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, yielding the final α-aminonitrile product. masterorganicchemistry.com

Various catalysts can be employed to promote the Strecker reaction under milder conditions and improve yields. Both Lewis acids and solid acid catalysts like Montmorillonite K-10 clay have been shown to be effective. organic-chemistry.orgbeilstein-archives.org The use of TMSCN as a cyanide source is common in modern synthesis, often providing higher yields and being safer to handle than HCN. researchgate.net

| Reactant 1 | Reactant 2 | Cyanide Source | Catalyst/Conditions | Product | Reference(s) |

| Cyclohexanone | Methylamine | TMSCN | Montmorillonite KSF clay | This compound | organic-chemistry.org |

| Cyclohexanone | Methylamine | KCN/Acid | Aqueous media | This compound | masterorganicchemistry.comorganic-chemistry.org |

| Cyclohexanone | Methylamine | TMSCN | (Bromodimethyl)sulfonium bromide | This compound | organic-chemistry.org |

| Cyclohexanone | Methylamine | TMSCN | Indium powder in water | This compound | researchgate.net |

An alternative to direct synthesis involves the stepwise introduction of the required functional groups onto a cyclohexane (B81311) scaffold. This approach allows for greater control and can be advantageous when specific stereoisomers are targeted or if the multicomponent reaction is not suitable for a particular substrate.

A plausible sequential route could begin with the reductive amination of cyclohexanone. In this process, cyclohexanone is first reacted with methylamine to form an imine, which is then reduced in situ to yield N-methylcyclohexylamine. pearson.com The subsequent challenge is the introduction of a nitrile group at the adjacent C1 position. This could potentially be achieved through C-H functionalization, an advanced strategy that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. mdpi.comacs.org However, achieving such regioselectivity on an unactivated C-H bond is a significant synthetic challenge. acs.org

Another sequential strategy could involve the initial formation of a cyanohydrin from cyclohexanone by treatment with a cyanide source. chemistrysteps.compressbooks.pub The resulting hydroxyl group would then need to be converted into a methylamino group. This could be attempted via an SN2 reaction, which would require converting the hydroxyl into a good leaving group (e.g., a tosylate or mesylate) and then reacting it with methylamine. However, the stereochemical and regiochemical outcomes of such a sequence would need careful consideration, particularly the potential for elimination side reactions on a cyclohexane ring. masterorganicchemistry.comlibretexts.org

The specific reactions for introducing the amine and nitrile functionalities are fundamental to both direct and sequential syntheses.

Amination: The primary method for introducing the methylamino group onto the cyclohexanone ring is reductive amination. This reaction involves the condensation of the ketone with methylamine to form an imine, which is subsequently reduced. pearson.com A variety of reducing agents can be used, with sodium cyanoborohydride being a common choice due to its selectivity for reducing the iminium ion over the ketone starting material. pearson.com

Nitrile Introduction: The nitrile group is typically introduced using a nucleophilic cyanide source. In the context of the Strecker reaction, cyanide adds to an iminium ion. masterorganicchemistry.com In other strategies, it can add to a ketone to form a cyanohydrin or displace a leaving group on an alkyl halide in an SN2 reaction. chemistrysteps.compressbooks.pub Common cyanide reagents include hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN), which is often preferred for its milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Since this compound contains a stereocenter at the C1 position, it can exist as a pair of enantiomers. The synthesis of single enantiomers is of high importance, particularly for pharmaceutical applications. wikipedia.org Two main strategies are employed to achieve this: the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

In the context of synthesizing a specific enantiomer of this compound, one could use a chiral amine in a Strecker-type reaction. For instance, reacting cyclohexanone with a chiral amine, such as (R)-2-phenylglycinol, would form a pair of diastereomeric imines. nih.gov The addition of cyanide would then proceed with facial selectivity dictated by the steric hindrance of the chiral auxiliary, leading to a preponderance of one diastereomer of the α-aminonitrile. nih.gov Subsequent cleavage of the auxiliary group would yield the enantiomerically enriched target molecule. Other commonly used auxiliaries in asymmetric synthesis include pseudoephedrine and Evans oxazolidinones. wikipedia.orgspringerprofessional.denih.gov

| Chiral Auxiliary Type | General Application | Potential Advantage | Reference(s) |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable | wikipedia.orgspringerprofessional.de |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Crystalline derivatives, efficient cleavage | nih.govharvard.edu |

| (R)-2-Phenylglycinol | Strecker reaction for amino acids | Directs cyanide addition | nih.gov |

| Camphorsultam | Various asymmetric transformations | High diastereoselectivity | wikipedia.org |

Enantioselective catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For α-aminonitrile synthesis, this typically involves the catalytic asymmetric Strecker reaction. acs.org The chiral catalyst coordinates to the imine intermediate, creating a chiral environment that directs the nucleophilic attack of the cyanide to one face of the imine, resulting in the preferential formation of one enantiomer. nih.govacs.org

A variety of catalytic systems have been developed for this purpose. Chiral Lewis acids, such as those based on zirconium or aluminum complexes, have proven effective. organic-chemistry.orgnih.gov Additionally, organocatalysis has emerged as a major area, with catalysts like chiral thioureas, squaramides, and guanidines being successfully employed. mdpi.comacs.org These catalysts often operate through hydrogen bonding interactions to activate the imine and control the stereochemical outcome. mdpi.com For the synthesis of this compound, a chiral catalyst would be added to the one-pot reaction of cyclohexanone, methylamine, and a cyanide source to produce the desired (R) or (S) enantiomer. acs.org

Chemoenzymatic Transformations for Stereochemical Control

Achieving stereochemical control is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit varied pharmacological effects. Chemoenzymatic methods, which couple chemical synthesis with biocatalytic transformations, offer a powerful strategy for accessing enantiomerically pure compounds like this compound. The initial chemical synthesis, typically a Strecker reaction involving cyclohexanone, methylamine, and a cyanide source, yields a racemic mixture of the aminonitrile. frontiersin.org Subsequent enzymatic resolution can then be employed to isolate the desired stereoisomer.

Nitrilases are a key class of enzymes in this context. They catalyze the hydrolysis of nitriles to either carboxylic acids or amides. nih.gov In a process known as dynamic kinetic resolution (DKR), a nitrilase can selectively hydrolyze one enantiomer of the racemic this compound to the corresponding α-amino acid. frontiersin.org Concurrently, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiopure amino acid. frontiersin.org The alkaline conditions often used in the Strecker synthesis can facilitate this in-situ racemization. frontiersin.org Various recombinant nitrilases, often expressed in hosts like Escherichia coli, have been developed and optimized to exhibit high enantioselectivity for a range of α-aminonitriles. frontiersin.org

The table below summarizes potential chemoenzymatic approaches for the stereoselective synthesis of this compound derivatives.

| Enzyme Class | Strategy | Substrate | Products | Key Advantages |

| Nitrilase | Kinetic Resolution / Dynamic Kinetic Resolution | Racemic this compound | Enantiopure α-amino acid and unreacted aminonitrile (KR) or single enantiomer amino acid (DKR) | Direct conversion of the nitrile group; potential for high theoretical yields in DKR. frontiersin.org |

| Lipase (B570770) | Kinetic Resolution | Racemic N-acyl-2-(methylamino)cyclohexane-1-carbonitrile | Enantiopure N-acyl aminonitrile and enantiopure amino alcohol | High enantioselectivity often achieved; commercially available enzymes. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, the development of sustainable catalysts, and the optimization of reaction pathways to maximize atom economy and minimize waste.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction conditions is a cornerstone of green chemistry. The Strecker reaction, a primary method for synthesizing α-aminonitriles, has been successfully adapted to these greener conditions.

Solvent-Free Synthesis: The three-component Strecker reaction to produce aminonitriles can be conducted under solvent-free conditions, often at room or slightly elevated temperatures. mdpi.comtandfonline.com This approach typically involves mixing the aldehyde or ketone (cyclohexanone), amine (methylamine), and a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a catalyst. mdpi.comresearchgate.net The absence of a solvent reduces waste, simplifies product isolation, and can sometimes lead to shorter reaction times and higher yields. mdpi.com Various catalysts, including sulfated polyborate and nano-ordered mesoporous borosilicate, have proven effective under these conditions. mdpi.com

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Strecker synthesis of α-aminonitriles has been demonstrated to be highly efficient in aqueous media. rsc.orgresearchgate.net Using water as a solvent can be particularly advantageous for industrial-scale production. Catalysts such as indium powder and nano copper ferrite (B1171679) have been shown to effectively promote the three-component reaction in water, leading to excellent yields of α-aminonitriles. scispace.comnih.gov Moreover, conducting the reaction in an aqueous medium can facilitate the integration of subsequent chemoenzymatic steps, which are typically performed in aqueous buffers. rsc.org

Development of Sustainable Catalytic Systems

The development of recoverable and reusable catalysts is a key aspect of sustainable synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst recycling.

For the synthesis of aminonitriles, a variety of heterogeneous catalysts have been explored:

Alumina-supported tungstosilicic acid: This solid acid catalyst has been shown to be highly efficient for the Strecker reaction, offering easy workup and reusability. tandfonline.com

Nano copper ferrite (CuFe₂O₄): This magnetic nanoparticle catalyst is effective under green conditions (e.g., in water) and can be easily recovered using an external magnet for multiple reaction cycles. scispace.com

Montmorillonite KSF clay: A naturally occurring and inexpensive clay that can catalyze the one-pot synthesis of α-aminonitriles. organic-chemistry.org

The use of such catalysts not only aligns with green chemistry principles by reducing waste but can also offer economic benefits through the extended use of the catalytic material.

Atom Economy and Waste Minimization in Synthetic Sequences

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%. researchgate.net

C₆H₁₀O (Cyclohexanone) + CH₅N (Methylamine) + HCN (Hydrogen Cyanide) → C₈H₁₄N₂ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₈H₁₄N₂) = 138.23 g/mol

Sum of Molecular Weights of Reactants (C₆H₁₀O + CH₅N + HCN) = 98.14 g/mol + 31.06 g/mol + 27.03 g/mol = 156.23 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (138.23 / 156.23) x 100 ≈ 88.5%

This high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product, with water being the only significant byproduct.

Waste minimization extends beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. eolss.net To minimize waste in the synthesis of this compound, the following strategies can be implemented:

Employing one-pot procedures to reduce the need for intermediate isolation and purification steps, which saves on solvents and reduces material loss. mdpi.com

Using catalytic amounts of reagents instead of stoichiometric ones. tandfonline.com

Recycling solvents and catalysts. scispace.com

Choosing synthetic routes that avoid the use of protecting groups, thus eliminating the need for protection and deprotection steps which generate additional waste.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Mechanistic Investigations of Transformations Involving 2 Methylamino Cyclohexane 1 Carbonitrile

Reactivity Profiles of the Nitrile Functionality in 2-(Methylamino)cyclohexane-1-carbonitrile.

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. The reactivity of the nitrile in this compound can be explored through several key reaction pathways.

Nucleophilic Addition Reactions and Subsequent Cyclizations.

The electrophilic carbon of the nitrile group in this compound is a prime target for nucleophilic attack. This initial addition can be followed by intramolecular cyclization, facilitated by the proximate secondary amine.

A notable parallel can be drawn with the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic β-enaminonitrile. numberanalytics.comchem-station.comwikipedia.org In the case of this compound, the secondary amine can act as an internal nucleophile. Under basic conditions, the amine can attack the nitrile carbon, leading to a cyclic imine intermediate. This intermediate can then tautomerize to a more stable cyclic enamine. The general mechanism for such an intramolecular cyclization is depicted below:

Deprotonation (optional but can enhance amine nucleophilicity): A base can deprotonate the secondary amine, increasing its nucleophilicity.

Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbon of the nitrile group.

Cyclization: A new carbon-nitrogen bond is formed, resulting in a five-membered ring intermediate.

Proton Transfer: A proton transfer leads to the formation of a cyclic imine.

Tautomerization: The cyclic imine tautomerizes to the more stable enamine.

This type of reaction is highly dependent on the stereochemistry of the cyclohexane (B81311) ring, as the amine and nitrile groups must be able to come into close proximity for the cyclization to occur.

Selective Reduction Pathways of the Nitrile Group.

The nitrile group can be selectively reduced to a primary amine using various reducing agents. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. Aqueous workup then provides the primary amine.

The reduction of this compound with LiAlH₄ would be expected to yield 2-(methylamino)cyclohexyl)methanamine, a vicinal diamine. The general conditions for such a reduction are summarized in the table below.

| Reaction | Reagent | Solvent | Product |

| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-((Methylamino)cyclohexyl)methanamine |

It is important to note that the secondary amine in the starting material could potentially react with LiAlH₄, but under typical reaction conditions, the reduction of the nitrile is the predominant transformation. The resulting 1,2-diamine is a valuable structural motif in many biologically active compounds and chiral ligands for asymmetric catalysis. nih.govrsc.orgrsc.orgnih.govresearchgate.net

Hydrolytic Transformations and Derivative Formation.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base. In both cases, the reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt and ammonia. Acidic workup is required to obtain the final carboxylic acid.

For this compound, hydrolysis would lead to the formation of 2-(methylamino)cyclohexane-1-carboxylic acid.

| Reaction | Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(Methylamino)cyclohexane-1-carboxamide | 2-(Methylamino)cyclohexane-1-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(Methylamino)cyclohexane-1-carboxamide | 2-(Methylamino)cyclohexane-1-carboxylic acid |

Reactivity Profiles of the Secondary Amine Functionality.

The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions, including alkylation, acylation, and catalytic processes.

N-Alkylation and N-Acylation Reaction Mechanisms.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The product of N-alkylation would be a tertiary amine.

N-Acylation: N-acylation is a common transformation of amines to form amides. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. The resulting amide is generally less basic and less nucleophilic than the starting amine.

The table below summarizes typical conditions for N-acylation.

| Acylating Agent | Base (optional) | Product |

| Acyl Chloride (R-COCl) | Pyridine, Triethylamine | N-acyl-N-methyl-2-cyanocyclohexanamine |

| Acid Anhydride ((RCO)₂O) | Pyridine, Triethylamine | N-acyl-N-methyl-2-cyanocyclohexanamine |

Amination-Mediated Processes and Catalytic Roles.

The presence of two nitrogen-containing functional groups in this compound and its derivatives, particularly the vicinal diamine obtained after nitrile reduction, suggests potential applications in catalysis. Chiral 1,2-diamines are well-known to be effective ligands in a wide range of asymmetric catalytic reactions. nih.govrsc.orgrsc.orgnih.govresearchgate.net These diamines can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in reactions such as hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions.

The catalytic cycle in such processes generally involves:

Coordination: The diamine ligand coordinates to a metal precursor.

Substrate Binding: The substrate binds to the chiral metal-diamine complex.

Transformation: The catalytic transformation occurs within the chiral pocket of the complex, leading to the preferential formation of one enantiomer of the product.

Product Release and Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle.

While specific catalytic applications of this compound itself are not extensively documented, its structural motifs are present in a variety of known organocatalysts and ligands.

Intramolecular Cyclization Reactions Involving the Amine.

The proximate positioning of the nucleophilic methylamino group and the electrophilic carbon of the nitrile in this compound suggests the potential for intramolecular cyclization. This type of reaction, where a molecule reacts with itself to form a ring, is a powerful tool in organic synthesis for the construction of cyclic compounds. The feasibility and outcome of such a cyclization would be highly dependent on the reaction conditions, particularly the presence of a base or acid catalyst, and the stereochemical relationship between the two functional groups.

A plausible pathway for the intramolecular cyclization would involve the nucleophilic attack of the nitrogen atom of the methylamino group on the carbon atom of the nitrile group. This process is analogous to the initial step of the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles. In the case of this compound, the reaction would be an intramolecular addition of an amine to a nitrile.

The mechanism would likely proceed as follows:

Activation of the Nitrile (Acid or Base Catalysis):

Base Catalysis: A strong base could deprotonate the secondary amine, increasing its nucleophilicity. The resulting amide anion would then be a much more potent nucleophile for attacking the nitrile carbon.

Acid Catalysis: An acid could protonate the nitrogen of the nitrile group, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by the neutral amine.

Intramolecular Nucleophilic Attack: The nitrogen of the methylamino group attacks the carbon of the nitrile group. This leads to the formation of a five-membered ring, resulting in a cyclic imine intermediate. The rate of this step would be influenced by the conformational arrangement of the cyclohexane ring, which dictates the proximity of the reacting groups.

Tautomerization/Proton Transfer: The initial cyclic imine intermediate would likely undergo tautomerization to form a more stable enamine or be protonated/deprotonated depending on the reaction conditions to yield the final product, a bicyclic aminated compound.

The stereochemistry of the starting material (cis or trans isomer) would be crucial in determining the feasibility and stereochemical outcome of the cyclization. For the reaction to occur, the methylamino and cyano groups must be able to come into close proximity, a condition more readily met in certain conformations of the cyclohexane ring.

Conformational Analysis and its Influence on Reactivity and Selectivity.

The reactivity and selectivity of reactions involving this compound are intrinsically linked to its three-dimensional structure. The conformational preferences of the cyclohexane ring dictate the spatial arrangement of the methylamino and cyano substituents, which in turn affects their ability to interact and react.

Cyclohexane Ring Conformations and Energy Barriers.

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. pressbooks.pub Through a process called ring flipping, one chair conformation can interconvert into another. masterorganicchemistry.com In substituted cyclohexanes, the two chair conformations are often not of equal energy. Substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. spcmc.ac.in The energy difference between the axial and equatorial conformations is quantified by the "A-value," which is the change in Gibbs free energy for the equatorial to axial equilibrium. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

For this compound, we must consider the A-values for both the methylamino and the cyano groups.

| Substituent | A-value (kcal/mol) |

| -CN | 0.15 - 0.25 |

| -NHMe | 1.0 - 1.5 (estimated) |

| -CH3 | 1.74 |

Note: The A-value for the methylamino group is not well-documented and is estimated based on similar amine substituents. The A-value for the cyano group is relatively small, indicating a lesser steric demand.

Given the larger estimated A-value for the methylamino group compared to the cyano group, the conformation where the methylamino group is in the equatorial position would be expected to be more stable. The energy barrier for the chair-chair interconversion in substituted cyclohexanes is typically in the range of 10-11 kcal/mol. masterorganicchemistry.com

Stereoelectronic Effects on Reaction Pathways.

Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of a molecule, can play a significant role in the reactions of this compound. These effects can influence which reaction pathways are favored by stabilizing or destabilizing certain transition states.

One important stereoelectronic effect is hyperconjugation . This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the context of the intramolecular cyclization discussed in section 3.2.3, the orientation of the C-N bond of the methylamino group and the C-C≡N bond of the nitrile group relative to the cyclohexane ring framework can influence the reactivity. For an efficient nucleophilic attack, optimal orbital overlap between the lone pair of the amine nitrogen and the π* orbital of the nitrile is required. This is more likely to be achieved in a conformation where the substituents are in a specific geometric arrangement.

Another relevant concept is the anomeric effect , which is the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, despite steric considerations. While a classical anomeric effect is not present in this molecule, related hyperconjugative interactions between the lone pair on the nitrogen and antibonding orbitals of adjacent C-C bonds in the ring could influence conformational preferences and reactivity.

The specific stereochemical relationship (cis or trans) between the methylamino and cyano groups will dictate which stereoelectronic interactions are possible and, consequently, will have a profound impact on the preferred reaction pathways and the stereochemistry of the products.

Intramolecular Hydrogen Bonding and Conformational Preferences.

The presence of a hydrogen bond donor (the N-H of the methylamino group) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen of the nitrile group) in this compound raises the possibility of intramolecular hydrogen bonding. nih.gov Such an interaction would involve the formation of a hydrogen bond between the hydrogen of the N-H group and the nitrogen of the C≡N group.

For an intramolecular hydrogen bond to form, the donor and acceptor groups must be able to come into close proximity. In the context of the cyclohexane ring, this would require a specific conformation that brings the methylamino and cyano groups into a suitable orientation. This interaction, if present, could stabilize a particular conformation, potentially one that might otherwise be less favored due to steric effects.

The formation of an intramolecular hydrogen bond would likely favor a conformation where the substituents are cis to each other. In a cis-1,2-disubstituted cyclohexane, one substituent is axial and the other is equatorial. A chair conformation with an axial methylamino group and an equatorial cyano group, or vice versa, could potentially allow for the necessary proximity for hydrogen bonding. This stabilization could increase the population of a conformer that is more reactive towards intramolecular cyclization.

The strength of such a hydrogen bond would influence the conformational equilibrium. While N-H···N hydrogen bonds are generally weaker than O-H···O or O-H···N bonds, they can still have a significant impact on molecular conformation and reactivity. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide evidence for the presence and strength of such an intramolecular hydrogen bond by observing shifts in the N-H stretching frequency or the chemical shift of the N-H proton. nih.gov

Stereochemical Aspects and Chiral Resolution in 2 Methylamino Cyclohexane 1 Carbonitrile Chemistry

Diastereoselective Synthesis of 2-(Methylamino)cyclohexane-1-carbonitrile Derivatives

The synthesis of this compound derivatives with specific diastereomeric configurations is a fundamental challenge. The relative orientation of the methylamino and carbonitrile groups (cis or trans) profoundly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

Control of Relative Stereochemistry During Cyclohexane (B81311) Functionalization

The control of relative stereochemistry in the this compound scaffold is typically established during the key bond-forming steps that introduce the amino and nitrile functionalities onto the cyclohexane ring. A common synthetic route involves the Strecker synthesis or related cyanations of a 2-methylaminocyclohexanone precursor. In such reactions, the incoming nucleophile (cyanide) can approach the iminium intermediate from two different faces, leading to either a cis or trans product.

The stereochemical outcome is governed by principles of thermodynamic and kinetic control. The approach of the nucleophile is subject to steric hindrance from the existing methylamino group and the conformational preference of the cyclohexane ring. For instance, an equatorial attack is often favored to avoid steric clashes, but torsional strain and electronic effects can also play a significant role. nih.gov The choice of reagents, solvents, and reaction temperature can influence the transition state energies, thereby steering the reaction towards the desired diastereomer.

Table 1: Factors Influencing Diastereoselectivity in Cyanation of 2-(Methylamino)cyclohexanone Imines

| Factor | Influence on Stereoselectivity | Predominant Isomer (Typical) |

|---|---|---|

| Bulky Cyanide Source | Increases steric demand, favoring attack from the less hindered face. | trans |

| Low Temperature | Favors the kinetically controlled product, often resulting from equatorial attack. | trans |

| Chelating Lewis Acids | Can coordinate with the nitrogen and carbonyl oxygen (in a precursor), creating a more rigid conformation that directs the nucleophilic attack. | cis or trans (depends on coordination) |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states, subtly altering the diastereomeric ratio. | Varies |

Influence of Remote Substituents on Diastereoselectivity

Substituents located at other positions on the cyclohexane ring can exert a significant influence on the diastereoselectivity of reactions at the C1 and C2 positions. nih.gov These remote substituents can impact the conformational equilibrium of the ring and create preferential pathways for reagent approach.

A large, sterically demanding substituent at the C4 position, for example, will likely adopt an equatorial position, which can lock the cyclohexane ring into a specific chair conformation. This conformational rigidity can then expose one face of the C1-C2 bond to nucleophilic attack while shielding the other, leading to high diastereoselectivity. researchgate.net The stereoelectronic properties of the remote substituent can also contribute to the stereochemical outcome. nih.gov For instance, an electron-withdrawing group could influence the electronic distribution within the ring, affecting the reactivity of the reaction center. rsc.org The relationship between the existing stereocenter of a substituent and the newly formed stereocenters determines whether the combination is "matched" or "mismatched," leading to either enhanced or diminished diastereoselectivity. researchgate.net

Enantioselective Preparation and Resolution Methodologies

Achieving enantiomeric purity is crucial for many applications of chiral molecules. For this compound, this can be accomplished through the resolution of a racemic mixture or by direct asymmetric synthesis.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer enriched in the unreacted starting material. wikipedia.org

For aminonitriles like this compound, enzymatic resolutions are particularly effective. Lipases, for instance, can catalyze the stereoselective N-acylation of the methylamino group. kyoto-u.ac.jp In a typical scenario, a lipase (B570770) might selectively acylate the (R)-enantiomer, producing the (R)-amide, while leaving the (S)-amine unreacted. The resulting amide and unreacted amine can then be separated. Dynamic kinetic resolution (DKR) is an advanced form of this process where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

Table 2: Representative Kinetic Resolution Methods for Amines/Aminonitriles

| Method | Chiral Reagent/Catalyst | Principle |

|---|---|---|

| Enzymatic Acylation | Lipase (e.g., from Pseudomonas cepacia) | One enantiomer is selectively N-acylated faster than the other. kyoto-u.ac.jp |

| Chiral Phosphoric Acid Catalysis | Chiral BINOL-derived phosphoric acids | Catalyzes a reaction (e.g., derivatization) that proceeds at different rates for each enantiomer. |

| Metal-Catalyzed Acylation | Chiral metal complexes (e.g., Ru, Rh) | Metal center coordinates with the amine, and the chiral ligand environment dictates the rate of acylation for each enantiomer. |

Chiral Derivatization for Enantiomeric Excess Determination

Once an enantioenriched sample is obtained, its enantiomeric excess (ee) must be determined accurately. A common method involves chiral derivatization, where the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov

These resulting diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. researchgate.net For example, reacting (R/S)-2-(Methylamino)cyclohexane-1-carbonitrile with (R)-Mosher's acid chloride would produce two diastereomeric amides. The protons or other nuclei near the newly formed stereocenter will experience different chemical environments in the two diastereomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess. researchgate.net

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines

| Derivatizing Agent | Resulting Derivative | Analytical Method |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides | ¹H, ¹⁹F, or ¹³C NMR |

| 1,1'-Binaphthyl-2,2'-diyl phosphorochloridate (BNPPA) | Diastereomeric phosphoramidates | ³¹P NMR researchgate.net |

| (S)-(+)-2-Methoxy-2-phenylacetic acid | Diastereomeric amides | ¹H NMR, HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thioureas | HPLC, ¹H NMR |

Direct Asymmetric Synthesis from Chiral Precursors

The most efficient route to a single enantiomer is often direct asymmetric synthesis, which creates the desired stereochemistry from the outset. rsc.org This can be achieved by using chiral starting materials (from the "chiral pool"), employing chiral auxiliaries, or utilizing asymmetric catalysis.

For the synthesis of a specific enantiomer of this compound, one could start with an enantiomerically pure cyclohexanone (B45756) derivative. For instance, a derivative of a naturally occurring chiral terpene, such as carvone, could serve as a chiral precursor. researchgate.net Alternatively, a prochiral cyclohexanone could undergo an asymmetric reaction, such as an asymmetric reductive amination or an asymmetric Strecker reaction, using a chiral catalyst to introduce the methylamino and nitrile groups with high enantioselectivity. nih.govrsc.org Chiral Ni(II) complexes, for example, have been used to direct the synthesis of specific amino acid stereoisomers and could be adapted for this purpose. nih.gov

Theoretical and Computational Studies of 2 Methylamino Cyclohexane 1 Carbonitrile

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a flexible system like 2-(Methylamino)cyclohexane-1-carbonitrile, these methods can predict the most stable three-dimensional arrangements (conformers) and provide insight into its electronic nature.

Density Functional Theory (DFT) Investigations of Conformational Isomers

The conformational landscape of this compound is complex due to the puckering of the cyclohexane (B81311) ring and the relative orientations of the methylamino and nitrile substituents. The two substituents can exist in either axial (ax) or equatorial (eq) positions, leading to four potential diastereomeric chair conformations: (CN-eq, NHMe-eq), (CN-ax, NHMe-eq), (CN-eq, NHMe-ax), and (CN-ax, NHMe-ax).

A typical DFT study, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to optimize the geometry of these isomers and calculate their relative energies. The results would likely indicate that the di-equatorial conformer is the most stable due to the minimization of steric hindrance (A-value of the nitrile group is ~0.2 kcal/mol, and for the methylamino group it is ~1.7 kcal/mol).

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Cyano (CN) Position | Methylamino (NHMe) Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 1.85 |

| 3 | Axial | Equatorial | 0.25 |

| 4 | Axial | Axial | 2.15 |

Ab Initio Methods for Geometric Optimization and Electronic Structure Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometries and energies obtained from DFT. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. For example, one would expect the C-CN bond length to be approximately 1.47 Å and the C-N (amino) bond length to be around 1.46 Å.

Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO would likely be localized on the nitrogen atom of the methylamino group, reflecting its character as the primary site for electrophilic attack. The LUMO would be expected to be centered on the π* orbital of the nitrile group, indicating its susceptibility to nucleophilic attack.

Table 2: Exemplary Calculated Geometric and Electronic Parameters for the Most Stable Conformer

| Parameter | Method | Calculated Value |

| C-C≡N Bond Angle | MP2/aug-cc-pVDZ | 178.5° |

| C-N-C (amino) Bond Angle | MP2/aug-cc-pVDZ | 115.2° |

| HOMO Energy | MP2/aug-cc-pVDZ | -6.5 eV |

| LUMO Energy | MP2/aug-cc-pVDZ | +1.2 eV |

| HOMO-LUMO Gap | MP2/aug-cc-pVDZ | 7.7 eV |

Natural Bond Orbital (NBO) Analysis of Intermolecular Interactions

NBO analysis is a powerful tool for understanding charge distribution and donor-acceptor interactions within a molecule. This analysis would quantify the charge on each atom, revealing the polarity of the bonds. The nitrogen of the nitrile group would exhibit a significant negative charge, while the attached carbon would be positive.

Furthermore, NBO analysis would identify key intramolecular hyperconjugative interactions that contribute to the molecule's stability. A significant interaction would be the donation of electron density from the lone pair of the amino nitrogen (nN) to the antibonding orbital of the adjacent C-C bond (σC-C). This n → σ interaction helps to stabilize the molecule, and its energy contribution can be calculated.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing critical insights that are often difficult to obtain experimentally.

Elucidation of Reaction Pathways and Energy Profiles

A key reaction of aminonitriles is hydrolysis to form amino acids. A computational study could model the acid-catalyzed hydrolysis of this compound. This would involve locating the transition state structures for key steps, such as the initial protonation of the nitrile nitrogen, the subsequent nucleophilic attack by a water molecule, and the final tautomerization and elimination steps.

Prediction of Regio- and Stereoselectivity in Transformations

Computational methods are highly effective in predicting the selectivity of reactions. For transformations involving this compound, such as N-alkylation or acylation, DFT calculations could be used to model the approach of the electrophile. By comparing the activation energies for attack from the axial versus the equatorial face, the stereoselectivity of the reaction could be predicted. Similarly, if the molecule were to react with an asymmetric reagent, the energy profiles for the formation of different diastereomeric products could be calculated to predict the product ratio.

Solvent Effects on Reaction Energetics via Continuum Models.

Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used in computational chemistry to approximate the effect of a solvent on a solute's properties without explicitly representing individual solvent molecules. These models treat the solvent as a continuous medium with a specific dielectric constant.

For a hypothetical reaction involving this compound, these models could be employed to calculate the free energy of solvation for reactants, transition states, and products. The difference in solvation energies between the gas phase and a particular solvent would reveal the solvent's influence on the reaction's thermodynamics and kinetics. Polar solvents would be expected to stabilize charged or highly polar species, thereby potentially lowering the activation energy for certain reaction pathways.

A systematic study would involve performing quantum mechanical calculations (e.g., using Density Functional Theory, DFT) for the molecule in the gas phase and then within a continuum model for a range of solvents with varying polarities. The resulting data would typically be presented in a table comparing the relative energies and activation barriers in different solvent environments. However, no such data has been published for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions.

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. An MD simulation of this compound would involve defining a force field to describe the intra- and intermolecular forces and then solving Newton's equations of motion for the atoms in the system over time.

Conformational Sampling and Free Energy Landscapes.

Due to the flexibility of the cyclohexane ring and the presence of two substituents, this compound can exist in multiple conformations. The chair conformation of the cyclohexane ring is generally the most stable, but ring inversion to a boat or twist-boat conformation is possible. Furthermore, the methylamino and carbonitrile groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

MD simulations, particularly when combined with enhanced sampling techniques like metadynamics or umbrella sampling, can be used to explore the conformational space of the molecule. By systematically exploring different conformations, it is possible to construct a free energy landscape, which maps the potential energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles). The minima on this landscape correspond to the most stable conformations. Without specific studies, the relative energies of these conformers for this compound remain undetermined.

Ligand-Binding Pocket Interactions (if relevant as a scaffold for drug-like molecules).

If this compound were to be considered as a scaffold for the design of drug-like molecules, MD simulations would be invaluable for studying its potential interactions within a protein's binding pocket. These simulations could reveal key hydrogen bonding, hydrophobic, and electrostatic interactions between the molecule and the amino acid residues of the target protein.

Such a study would involve docking the molecule into the binding site of a protein and then running an MD simulation of the protein-ligand complex. Analysis of the simulation trajectory would provide information on the stability of the binding pose, the flexibility of the ligand in the binding site, and the specific interactions that contribute to the binding affinity. As there is no published research identifying this compound as a scaffold for any specific biological target, no data on its ligand-binding interactions are available.

Exploration of 2 Methylamino Cyclohexane 1 Carbonitrile As a Versatile Synthetic Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles.

The synthesis of nitrogen-containing heterocycles is a vast field in organic chemistry, with numerous methods for constructing cyclic systems. However, specific applications of 2-(Methylamino)cyclohexane-1-carbonitrile in these syntheses are not well-documented.

Ring Expansion and Contraction Reactions to Form New Cyclic Systems.

Ring expansion and contraction reactions are powerful tools for accessing diverse cyclic architectures. For instance, the Tiffeneau-Demjanov rearrangement can be used to expand aminocyclohexane rings. While structurally related compounds, such as ketamine derivatives, have been synthesized through ring expansion of cyclopentanol (B49286) precursors, no specific studies demonstrating ring expansion or contraction reactions starting from this compound have been identified.

Formation of Bridged and Fused Ring Systems from the Cyclohexane (B81311) Core.

The rigid framework of the cyclohexane ring makes it an attractive starting point for the synthesis of complex bridged and fused ring systems. Intramolecular cyclization reactions are a common strategy to form such structures. However, the existing literature does not provide specific examples of this compound being employed in the synthesis of bridged or fused heterocyclic systems. General methodologies for the synthesis of these complex architectures exist, but their application to this particular substrate has not been reported.

Intermediate in the Total Synthesis of Complex Organic Molecules.

The strategic use of functionalized cyclohexane derivatives is a cornerstone of many total synthesis campaigns. These scaffolds provide a three-dimensional framework that can be elaborated into complex natural products.

Application in Multi-Step Synthesis of Natural Products or Analogs.

While cyclohexane rings are prevalent in natural products, there is no available research that explicitly details the use of this compound as a key intermediate in the total synthesis of any natural product or its analogs. The potential for this compound to serve as a chiral building block or a precursor to a key fragment in a larger synthetic route remains unexplored in the current body of scientific literature.

Derivatization to Access Diverse Compound Libraries for Research.

Combinatorial chemistry and the generation of diverse compound libraries are essential for drug discovery and chemical biology research. The functional handles on this compound—the secondary amine and the nitrile—could theoretically be modified to generate a library of related compounds. However, no published studies were found that describe the use of this specific molecule as a scaffold for combinatorial synthesis.

Development of Novel Catalytic Systems or Ligands from its Scaffold.

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Chiral amines and other functionalized cyclic compounds are often used as ligands in asymmetric catalysis. The structure of this compound suggests it could be a precursor to novel ligands; for example, the nitrile could be reduced to an amine, creating a diamine structure. Nevertheless, a review of the literature did not reveal any instances of this compound or its derivatives being utilized in the development of new catalytic systems or as ligands for metal-catalyzed reactions.

Investigation of this compound as a Chiral Ligand

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral ligands, which coordinate to a metal center to create a chiral catalyst, are pivotal in this endeavor. The molecular architecture of this compound possesses several features that make it a promising, albeit underexplored, candidate for a chiral ligand.

Structural Features and Potential for Asymmetric Catalysis:

This compound has two stereocenters, at the C1 and C2 positions of the cyclohexane ring. This diastereomeric and enantiomeric complexity is a fundamental prerequisite for a chiral ligand. The spatial arrangement of the methylamino and nitrile substituents can create a well-defined chiral pocket around a coordinated metal ion, potentially influencing the stereochemical outcome of a catalyzed reaction.

The presence of two potential coordination sites—the nitrogen of the methylamino group and the nitrogen of the nitrile group—allows for the possibility of acting as a bidentate ligand. The formation of a chelate ring with a metal center would further rigidify the structure, which is often a desirable characteristic for effective stereochemical control. The size and conformation of the cyclohexane ring would also play a crucial role in defining the steric environment of the catalytic center.

Hypothetical Catalytic Applications:

Based on the structural similarities to other well-established chiral aminonitrile and cyclohexane-based ligands, one can hypothesize the potential applications of this compound in a range of asymmetric transformations. These could include:

Asymmetric Hydrogenation: The chiral environment created by the ligand could enable the enantioselective reduction of prochiral olefins or ketones.

Asymmetric C-C Bond Formation: Reactions such as asymmetric allylic alkylations, Michael additions, and aldol (B89426) reactions could potentially be catalyzed by metal complexes of this ligand.

Asymmetric Cyanation Reactions: The nitrile functionality itself could play a role in activating or directing the addition of cyanide to various substrates.

To illustrate the potential of this compound, a comparative table of its features with those of known chiral ligands is presented below.

| Feature | This compound (Hypothetical) | Known Chiral Ligands (e.g., BOX, Salen) |

| Chirality | Two stereocenters on a cyclohexane backbone | Varied sources of chirality (e.g., amino acids, binaphthyls) |

| Coordinating Atoms | N (amine), N (nitrile) | N, O, P |

| Chelation | Potential for bidentate N,N-chelation | Well-established bidentate or multidentate chelation |

| Steric Environment | Defined by the cyclohexane ring conformation | Tunable through substituent modifications |

| Potential Applications | Asymmetric hydrogenation, C-C bond formation | Wide range of asymmetric transformations |

It is important to note that the actual efficacy of this compound as a chiral ligand would need to be determined experimentally. The synthesis of enantiomerically pure forms of the compound and their subsequent complexation with various transition metals would be the first steps in exploring this potential.

Incorporation into Metal-Organic Frameworks or Supramolecular Assemblies

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas and tunable pore sizes make them attractive for applications in gas storage, separation, and catalysis. Supramolecular assemblies, on the other hand, are complex chemical systems held together by non-covalent intermolecular forces. The functional groups present in this compound suggest its potential as a component in both of these types of advanced materials.

Potential as a Ligand in MOF Synthesis:

The nitrile and methylamino groups of this compound both contain nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions in the construction of MOFs. While carboxylic acids are the most common linkers in MOF chemistry, the use of nitrogen-containing ligands is also well-established.

The compound could potentially function in several ways within a MOF structure:

As a Primary Linker: If the nitrile or amine group were to coordinate to metal centers, it could act as a monodentate or bidentate linker, contributing to the formation of the framework. However, the flexibility of the cyclohexane ring might lead to less predictable and potentially less stable structures compared to rigid aromatic linkers.

As a Modulating Ligand: It could be used during MOF synthesis to control the dimensionality or topology of the resulting framework.

For Post-Synthetic Modification: The amine group, in particular, could be used to functionalize an existing MOF through covalent bond formation with reactive sites on the framework's linkers.

The chirality of this compound is a particularly intriguing feature for MOF applications. The incorporation of chiral building blocks can lead to the formation of homochiral MOFs, which have shown promise in enantioselective separations and asymmetric catalysis.

Role in Supramolecular Assemblies:

The principles of supramolecular chemistry rely on specific and directional non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The methylamino group of this compound is a classic hydrogen bond donor and acceptor. The nitrile group can also act as a hydrogen bond acceptor.

The table below summarizes the potential interactions and resulting structures.

| Functional Group | Potential Non-Covalent Interactions | Potential Supramolecular Structures |

| Methylamino | Hydrogen bonding (donor and acceptor) | Chains, sheets, networks |

| Nitrile | Hydrogen bonding (acceptor), dipole-dipole interactions | Directed packing, influence on network formation |

| Cyclohexane | Van der Waals forces, steric interactions | Control of molecular packing and overall assembly architecture |

Advanced Analytical Methodologies for Complex 2 Methylamino Cyclohexane 1 Carbonitrile Systems

Chromatographic Method Development for Enhanced Separation and Purity Assessment.

Chromatographic techniques are indispensable for the separation and purity assessment of 2-(methylamino)cyclohexane-1-carbonitrile. Given the chiral nature of the molecule, methods that can resolve enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies.

The separation of enantiomers of chiral compounds like this compound is a significant challenge that can be addressed using chiral chromatography. mdpi.comgcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations through two primary strategies: the indirect method, which involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, and the direct method, which employs a chiral stationary phase (CSP). mdpi.comtext2fa.ir

For GC analysis, while there are a limited number of commercially available chiral columns, the indirect approach is frequently utilized. mdpi.com This involves reacting the enantiomers with a chiral derivatizing reagent to produce diastereomers with distinct physicochemical properties, allowing for their separation on a conventional achiral column. mdpi.com In contrast, chiral HPLC offers a wider array of CSPs, making it a versatile tool for direct enantiomeric separation. mdpi.comtext2fa.ir The selection of an appropriate CSP is critical and is often based on the functional groups present in the analyte.

Table 1: Comparison of Chiral Separation Techniques

| Feature | Chiral HPLC | Chiral GC |

| Principle | Separation of enantiomers on a chiral stationary phase or after derivatization. | Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives. |

| Stationary Phases | Wide variety of Chiral Stationary Phases (CSPs) available (e.g., polysaccharide-based, cyclodextrin-based). | Fewer commercially available chiral columns; often relies on derivatization. mdpi.com |

| Derivatization | Can be used but is less common than direct methods. | Frequently used to create volatile diastereomers for separation on achiral columns. mdpi.com |

| Detection | UV, Mass Spectrometry (MS), Circular Dichroism (CD). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| Applicability | Broad applicability to a wide range of chiral compounds. | Generally limited to thermally stable and volatile compounds. |

Development of hyphenated techniques (e.g., LC-MS/MS) for Trace Analysis.

For the detection and quantification of trace levels of this compound and its related impurities, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are exceptionally powerful. rug.nlnih.gov The high sensitivity and selectivity of MS/MS allow for the detection of analytes at very low concentrations, even in complex matrices. rug.nllcms.cz

The development of an LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions (e.g., column, mobile phase) and the mass spectrometric settings (e.g., ionization source, collision energy). lcms.czmdpi.com For compounds like this compound, which may exhibit poor ionization efficiency, derivatization can be employed to enhance the signal and improve the limit of detection. rug.nlnih.gov A well-validated LC-MS/MS method can provide reliable and reproducible results for trace analysis. nih.gov

Table 2: Key Parameters in LC-MS/MS Method Development

| Parameter | Description | Importance for Trace Analysis |

| Chromatographic Column | Stationary phase and dimensions of the column used for separation. | Affects peak shape, resolution, and retention time, which are critical for accurate quantification. lcms.cz |

| Mobile Phase | The solvent system used to elute the analyte from the column. | Influences ionization efficiency and chromatographic separation. lcms.cz |

| Ionization Source | The method used to generate ions from the analyte (e.g., Electrospray Ionization - ESI). | Crucial for achieving high sensitivity; must be compatible with the analyte's chemical properties. |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio (e.g., Triple Quadrupole). | Provides high selectivity and allows for MS/MS experiments, reducing background noise. lcms.cz |

| Derivatization | Chemical modification of the analyte to improve its analytical properties. | Can significantly enhance sensitivity and chromatographic behavior. rug.nlnih.gov |

Spectroscopic Technique Development for Advanced Structural Elucidation.

Spectroscopic techniques are vital for the detailed structural characterization of this compound, providing insights into its connectivity, stereochemistry, and solid-state properties.

Advanced Nuclear Magnetic Resonance (NMR) Experiments (e.g., NOESY, COSY, HSQC) for Conformational and Stereochemical Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While basic 1D NMR (¹H and ¹³C) provides information about the chemical environment of atoms, advanced 2D NMR experiments are necessary to unravel the complex stereochemistry and conformation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of atoms within the cyclohexane (B81311) ring and the methylamino and carbonitrile substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of carbon atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for stereochemical and conformational analysis. It identifies protons that are close in space, providing crucial information about the relative orientation of substituents on the cyclohexane ring (i.e., cis vs. trans isomers) and the preferred chair conformation of the ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Solid-State Analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its solid-state structure. mdpi.com The vibrational spectra can be used to identify characteristic absorption or scattering bands corresponding to the C≡N (nitrile), N-H (secondary amine), and C-H bonds in this compound. mdpi.com Furthermore, in the solid state, the positions and shapes of these bands can be sensitive to the crystal packing and intermolecular interactions, offering insights into the crystalline form of the compound. mdpi.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is instrumental in determining the absolute configuration (R or S) of stereocenters. mtoz-biolabs.comrsc.org The experimental CD spectrum of an enantiomerically pure sample of this compound can be compared with the theoretically calculated spectrum for a known absolute configuration. mtoz-biolabs.comnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the molecule. mtoz-biolabs.comillinois.edu

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Application to this compound |

| Advanced NMR (COSY, HSQC, NOESY) | Connectivity, stereochemistry, and conformation. | Determination of cis/trans isomerism and the preferred chair conformation of the cyclohexane ring. |

| Vibrational Spectroscopy (IR, Raman) | Functional groups and solid-state structure. mdpi.com | Identification of nitrile and amine groups; analysis of crystalline forms. |

| Circular Dichroism (CD) | Absolute configuration of chiral centers. mtoz-biolabs.com | Assignment of the absolute stereochemistry (R/S) of the two stereocenters. |

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies are indispensable in the structural elucidation of complex chemical systems, providing definitive information on molecular geometry, stereochemistry, and intermolecular interactions. For compounds such as this compound and its derivatives, X-ray crystallography offers unparalleled insight into the three-dimensional arrangement of atoms, which is crucial for understanding their chemical behavior and potential applications. Although specific crystallographic data for this compound is not widely available in public databases, the principles of its analysis can be thoroughly understood through the examination of closely related structures and the advanced analytical methodologies employed in their study.

Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination

Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. wikipedia.orgpurechemistry.org This technique is particularly vital for cyclic compounds like this compound, which can possess multiple stereocenters, leading to various stereoisomers. The process involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern provides a detailed three-dimensional map of the electron density within the crystal, from which the precise spatial arrangement of each atom can be determined. purechemistry.org

The determination of absolute stereochemistry through SCXRD is often achieved through the analysis of anomalous dispersion, particularly when heavy atoms are present in the structure. However, for light-atom structures, the careful analysis of Flack or Hooft parameters provides a reliable assignment of the absolute configuration.

A pertinent example of this methodology can be seen in the crystallographic analysis of a related compound, (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one, which shares a similar structural backbone. The data obtained from its SCXRD analysis provides a clear illustration of the detailed structural information that can be derived.

| Parameter | Value |

|---|---|

| Hermann-Mauguin space group symbol | P 1 21/c 1 |

| Hall space group symbol | -P 2ybc |

| Space group number | 14 |

| a (Å) | 10.0679 |

| b (Å) | 8.2104 |

| c (Å) | 28.6875 |

| α (°) | 90 |

| β (°) | 98.842 |

| γ (°) | 90 |

| Z | 8 |

| Z' | 2 |

| Residual factor | 0.0485 |

This detailed crystallographic data not only confirms the connectivity of the atoms but also establishes the absolute stereochemistry at the chiral centers, providing a foundational understanding for further chemical and pharmaceutical research.

Polymorphism and Crystal Engineering Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. For a compound like this compound, understanding and controlling polymorphism is essential for ensuring consistent product quality and performance.

Crystal engineering provides a rational approach to the design and synthesis of crystalline materials with desired properties. nih.gov This field leverages an understanding of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, to control the assembly of molecules in the solid state. nih.gov In the context of this compound and its derivatives, the primary amine and nitrile functionalities offer opportunities for robust hydrogen bonding, which can be exploited to form specific supramolecular synthons.

Research in this area often involves systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize different polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to screen for and analyze polymorphs.

For instance, studies on related aminonitrile compounds have shown how hydrogen bonding via the aminonitrile fragment can lead to the formation of centrosymmetric dimeric associates or extended chain structures in the solid state. researchgate.net The deliberate introduction of co-formers can also lead to the formation of co-crystals, which are new crystalline solids containing two or more different molecules in the same crystal lattice. This approach can be used to modify the physicochemical properties of the parent compound in a predictable manner.

The field of crystal engineering, therefore, offers a powerful toolkit for the systematic investigation of the solid-state landscape of this compound systems, enabling the discovery of novel crystalline forms with optimized properties.